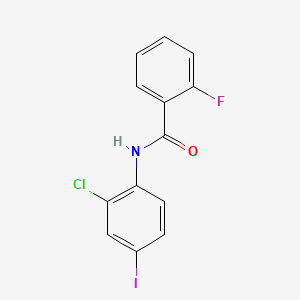

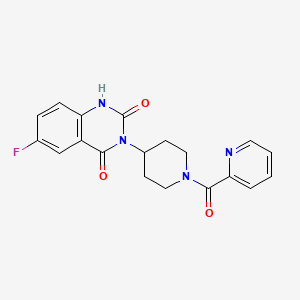

![molecular formula C16H17FN4O B2457642 1-(3-[(Pyrimidin-4-yl)amino]azétidin-1-yl)-3-(2-fluorophényl)propan-1-one CAS No. 2097918-78-8](/img/structure/B2457642.png)

1-(3-[(Pyrimidin-4-yl)amino]azétidin-1-yl)-3-(2-fluorophényl)propan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(2-Fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one” is a complex organic molecule. It contains a fluorophenyl group, a pyrimidinyl group, and an azetidinyl group. Compounds with these groups are often used in medicinal chemistry .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the azetidine ring and the introduction of the fluorophenyl and pyrimidinyl groups. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the azetidine ring, a type of four-membered nitrogen-containing ring, as well as the aromatic fluorophenyl and pyrimidinyl rings .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the azetidine ring and the electron-withdrawing fluorine atom on the phenyl ring. The pyrimidine ring could also participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase its lipophilicity, while the nitrogen atoms in the azetidine and pyrimidine rings could participate in hydrogen bonding .Mécanisme D'action

The mechanism of action of 3-(2-Fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in DNA replication and cell division, leading to the inhibition of cancer cell growth. It may also exert its antimicrobial activity by disrupting the cell membrane integrity of bacteria and fungi.

Biochemical and Physiological Effects:

Studies have shown that 3-(2-Fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one can induce apoptosis in cancer cells, leading to the inhibition of cell growth and proliferation. It has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases. Additionally, it has been shown to have a low toxicity profile, making it a promising candidate for further development.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 3-(2-Fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one in lab experiments include its potent inhibitory activity against cancer cell lines and its low toxicity profile. However, its use may be limited by its relatively complex synthesis method and the need for further studies to fully understand its mechanism of action.

Orientations Futures

There are several future directions for the study of 3-(2-Fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one. One potential direction is the development of more efficient synthesis methods to improve its scalability and reduce production costs. Another direction is the investigation of its potential use in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential use in the treatment of other diseases, such as inflammatory and infectious diseases.

In conclusion, 3-(2-Fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one is a promising compound with potential applications in medicinal chemistry. Its potent inhibitory activity against cancer cell lines and low toxicity profile make it a promising candidate for further development. However, further studies are needed to fully understand its mechanism of action and to explore its potential use in the treatment of other diseases.

Méthodes De Synthèse

The synthesis of 3-(2-Fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one involves the reaction between 2-fluorobenzaldehyde and 4-aminopyrimidine in the presence of sodium hydride. The resulting intermediate is then reacted with (S)-3-chloro-1,2-propanediol in the presence of triethylamine to yield the final product.

Applications De Recherche Scientifique

- Des études in vitro ont révélé que la N-(4-phénoxyphényl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine présentait une activité puissante contre Mycobacterium tuberculosis, avec une concentration minimale inhibitrice (MIC90) de 0,488 µM. Il est important de noter qu'elle n'était pas cytotoxique pour les cellules Vero humaines .

- Certains de ces composés ont démontré une cytotoxicité puissante contre des lignées cellulaires cancéreuses (MCF-7, HCT116 et HePG-2), montrant des degrés variables de puissance et de sélectivité .

- Ces composés sont prometteurs pour moduler les réponses immunitaires et potentiellement traiter les maladies auto-immunes .

- Lors de l'optimisation des pistes, il est essentiel de maintenir les caractéristiques médicamenteuses, et ce composé répond à ces critères .

- Le composé sert d'intermédiaire dans la synthèse d'autres molécules. Par exemple, il joue un rôle dans la préparation de {1-(éthylsulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azétidin-3-yl}acétonitrile .

Activité antituberculeuse

Potentiel anticancéreux

Inhibition sélective de TYK2

Développement de médicaments

Intermédiaires synthétiques

Safety and Hazards

Propriétés

IUPAC Name |

3-(2-fluorophenyl)-1-[3-(pyrimidin-4-ylamino)azetidin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN4O/c17-14-4-2-1-3-12(14)5-6-16(22)21-9-13(10-21)20-15-7-8-18-11-19-15/h1-4,7-8,11,13H,5-6,9-10H2,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVNBSSRZBSSHFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCC2=CC=CC=C2F)NC3=NC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2,4-dichlorobenzyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine](/img/structure/B2457561.png)

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide](/img/structure/B2457568.png)

![Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate](/img/structure/B2457570.png)

![8-(2-fluorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2457573.png)

![(4-Methoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2457575.png)

![(2Z)-2-[(3-fluorophenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2457576.png)